rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, cis
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Overview
Description
The compound rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, cis, is a chiral molecule that belongs to the family of octahydropyrano[3,4-c]pyrrole derivatives. This compound has gained interest in recent years due to its potential applications in medicinal chemistry and material science. The presence of the 9H-fluoren-9-yl group in its structure adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, cis, involves several steps. The starting material is typically a suitably protected pyrrole, which undergoes cyclization to form the octahydropyrano[3,4-c]pyrrole core. This intermediate is then reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base, such as triethylamine, to introduce the 9H-fluoren-9-ylmethoxycarbonyl group. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the laboratory synthesis process. Optimized conditions, such as the use of continuous flow reactors and advanced purification techniques, are employed to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Oxidative conditions can introduce additional functional groups or modify existing ones.
Reduction: Reductive conditions can be used to alter the functional groups on the molecule, enhancing its reactivity or stability.
Substitution: Nucleophilic substitution reactions are common, allowing for the introduction of different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction Reagents: Reductive conditions can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as sodium azide or amines are used in substitution reactions.
Major Products
The major products from these reactions vary based on the reagents and conditions used. Oxidation typically introduces hydroxyl or carbonyl groups, while reduction can yield amines or alcohols. Substitution reactions often lead to the introduction of azides, amines, or other functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, cis, is investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, are studied to understand its pharmacological effects.
Medicine
In medicinal research, this compound shows promise for the treatment of various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in areas such as oncology and neurology.
Industry
Industrially, this compound is used in the development of new materials with enhanced properties. Its unique chemical structure can impart desirable characteristics, such as improved stability or reactivity, to the resulting materials.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological target involved. Research is ongoing to elucidate the detailed pathways and molecular targets that mediate its effects.
Comparison with Similar Compounds
Similar Compounds
rac-(3aR,7aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid
rac-(3aR,7aR)-2-{[(4-methoxybenzyl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid
rac-(3aS,7aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid
Properties
CAS No. |
2138072-66-7 |
---|---|
Molecular Formula |
C23H23NO5 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(3aS,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid |
InChI |
InChI=1S/C23H23NO5/c25-21(26)23-9-10-28-12-15(23)11-24(14-23)22(27)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-,23+/m0/s1 |
InChI Key |
DHJKGVRAKBFRCL-NPMXOYFQSA-N |
Isomeric SMILES |
C1COC[C@H]2[C@@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1COCC2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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